(1E,1'E)-1,1'-[benzene-1,4-diyldi(E)methylylidene]bis[2-(2,4-dinitrophenyl)hydrazine]
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Overview
Description
(2E)-1-(2,4-DINITROPHENYL)-2-({4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZINE is a complex organic compound characterized by the presence of multiple nitro groups and hydrazine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-DINITROPHENYL)-2-({4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZINE typically involves the condensation of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and acetic acid. The reaction temperature is generally maintained between 25°C to 80°C, depending on the specific reagents and desired yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product from any side products or impurities.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,4-DINITROPHENYL)-2-({4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products
The major products formed from these reactions include various nitro, amine, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
(2E)-1-(2,4-DINITROPHENYL)-2-({4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-DINITROPHENYL)-2-({4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZINE involves its interaction with molecular targets through its nitro and hydrazine groups. These interactions can lead to the formation of reactive intermediates, which can then interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C20H14N8O8 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
N-[(E)-[4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl]methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C20H14N8O8/c29-25(30)15-5-7-17(19(9-15)27(33)34)23-21-11-13-1-2-14(4-3-13)12-22-24-18-8-6-16(26(31)32)10-20(18)28(35)36/h1-12,23-24H/b21-11+,22-12+ |
InChI Key |
RXXJUOAGWBWKJN-XHQRYOPUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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